molecular formula C22H20FNO4S B2663320 N-(2,3-dihydro-1H-inden-1-yl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide CAS No. 1428367-40-1

N-(2,3-dihydro-1H-inden-1-yl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide

Cat. No.: B2663320
CAS No.: 1428367-40-1
M. Wt: 413.46
InChI Key: FPXMJKWCJYHSMS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed by integrating multiple pharmacophoric elements. Its structure combines a 2,3-dihydro-1H-indene core, a furan-2-carboxamide group, and a fluorobenzylsulfonyl moiety, a combination that suggests potential for multi-target biological activity. This compound is intended for research use only and is not for diagnostic or therapeutic applications. The molecular architecture of this compound indicates potential for several research applications. The indane scaffold is a recognized pharmacophore in developing ligands for neurological targets . Specifically, indole-5-carboxamide derivatives have been rationally designed and demonstrated to be highly potent and selective Monoamine Oxidase B (MAO-B) inhibitors, with one such analogue (compound 4e) showing an IC50 value of 0.78 µM and a competitive mode of inhibition . MAO-B inhibition is a validated therapeutic strategy for mitigating symptoms in neurodegenerative disorders such as Parkinson's disease, as it prevents the degradation of dopamine and reduces oxidative stress in the brain . Furthermore, the furan-2-carboxamide unit is a privileged structure in drug discovery. Recent studies have identified novel furan-2-carboxamide derivatives that act as microtubule stabilizing agents (MSAs), inducing mitotic arrest and apoptosis in cancer cells, with demonstrated anti-proliferative and anti-metastatic properties in vitro . The incorporation of a sulfonyl group can enhance binding affinity and selectivity towards enzyme active sites, further broadening the compound's potential research utility in enzymology and oncology. Researchers may find this compound valuable for probing neurodegenerative pathways, investigating novel oncological mechanisms, or as a lead structure for further optimization in drug discovery campaigns.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4S/c23-19-8-4-2-6-16(19)13-29(26,27)14-17-10-12-21(28-17)22(25)24-20-11-9-15-5-1-3-7-18(15)20/h1-8,10,12,20H,9,11,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXMJKWCJYHSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=CC=C(O3)CS(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an indene moiety, a furan ring, and a sulfonyl group. Its molecular formula is C19H20FNO4S, with a molecular weight of 373.43 g/mol. The presence of the sulfonyl group is significant as it often enhances the biological activity of organic compounds.

Structural Formula

N 2 3 dihydro 1H inden 1 yl 5 2 fluorobenzyl sulfonyl methyl furan 2 carboxamide\text{N 2 3 dihydro 1H inden 1 yl 5 2 fluorobenzyl sulfonyl methyl furan 2 carboxamide}

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In particular, it has shown efficacy against various strains of bacteria and fungi.

In Vitro Studies

  • Antibacterial Activity : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) ranged from 15.625 to 62.5 μM for Staphylococcus and 62.5 to 125 μM for Enterococcus, indicating its potential as an effective antimicrobial agent .
  • Antifungal Activity : The compound also displayed antifungal properties with MIC values ranging from 106.91 to 208.59 μM, which were superior to those of fluconazole (MIC 220.76 μM) .

The proposed mechanism of action for the compound involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in microbial cells. This multifaceted approach contributes to its bactericidal and fungicidal effects.

Table 1: Biological Activity Profile

Activity TypeTarget OrganismMIC (μM)Comparison AgentMIC (μM)
AntibacterialStaphylococcus aureus15.625 - 62.5Levofloxacin8.1 - 130
AntibacterialEnterococcus faecalis62.5 - 125
AntifungalVarious Fungal Strains106.91 - 208.59Fluconazole220.76

Case Study 1: Efficacy Against MRSA Biofilm Formation

A study evaluated the compound's ability to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound effectively reduced biofilm formation at concentrations as low as 0.007 mg/mL, showcasing its potential in treating biofilm-associated infections .

Case Study 2: Comparative Efficacy in Clinical Isolates

In another investigation involving clinical isolates, the compound was tested against various strains of bacteria and fungi to assess its broad-spectrum activity. The findings confirmed that it outperformed traditional antibiotics in several instances, particularly against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on substituent effects, conformational rigidity, and pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Conformational Flexibility Notable Properties
Target Compound Furan-2-carboxamide - N-(2,3-dihydro-1H-inden-1-yl)
- 5-((2-fluorobenzyl)sulfonyl)methyl
Low (rigid indenyl group) Enhanced selectivity due to reduced conformations; fluorobenzyl boosts lipophilicity
VU0488129
()
Piperidine-4-carboxamide - N-(2,3-dihydro-1H-inden-1-yl)
- (1H-Indazol-5-yl)sulfonyl
Moderate Pan-Gαq/11 muscarinic acetylcholine receptor modulator; indenyl improves potency
ML380
()
Benzene - (Trifluoromethyl)benzene High High flexibility reduces target specificity; used as a comparator in SAR studies
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate
()
Thiophene-2-carboxylate - Ethyl ester
- 4-amino-3-hydroxybutyl
Moderate Thiophene core vs. furan alters electronic properties; amino/hydroxy groups enhance solubility
5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-furo[2,3-b]pyridine-3-carboxamide
()
Furopyridine - Furo[2,3-b]pyridine core
- 3-carboxamide substituents
Low Pyridine fusion increases electron deficiency; used in kinase inhibition studies

Key Findings

Conformational Rigidity :

  • The dihydroindenyl group in the target compound restricts rotational freedom, a strategy also observed in VU0488127. This rigidity improves binding specificity to GPCRs compared to flexible analogs like ML380 .
  • In contrast, trifluoromethylbenzene derivatives (e.g., ML380) exhibit higher conformational freedom, leading to off-target interactions .

Substituent Effects: Fluorobenzyl Group: The 2-fluorobenzyl substituent enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., compounds in ) . Sulfonyl vs.

Core Heterocycle Differences: Furan-2-carboxamide (target) vs. thiophene-2-carboxylate (): Furan’s lower electron density may reduce nonspecific interactions with hydrophobic pockets compared to thiophene. Furopyridine (): The fused pyridine ring increases polarity, making it suitable for targeting charged active sites (e.g., kinases) .

Synthetic Accessibility :

  • The target compound’s sulfonylmethyl group requires multi-step synthesis (e.g., oxidation of thioethers), whereas simpler carboxamides () are more straightforward to prepare.

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